2,4,5-Trifluorocinnamic acid
Overview
Description
2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,4,5-trifluorobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine to form this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods:
Electrochemical Synthesis: An industrial method involves the electrochemical reduction of 2,4,5-trifluorobenzyl chloride in the presence of carbon dioxide to yield this compound.
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of 2,4,5-trifluorobenzylidene malononitrile followed by hydrolysis to produce the desired acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to 2,4,5-trifluorophenylpropionic acid using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4,5-Trifluorobenzoic acid.
Reduction: 2,4,5-Trifluorophenylpropionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trifluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance spectroscopy.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,4,5-Trifluorocinnamic acid exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural similarity to cinnamic acid derivatives.
Pathways Involved: It may influence pathways related to oxidative stress and inflammation, although specific pathways are still under investigation.
Comparison with Similar Compounds
3,4,5-Trifluorocinnamic Acid: Similar in structure but with fluorine atoms at different positions, leading to different chemical properties and reactivity.
2,3,4-Trifluorocinnamic Acid: Another isomer with distinct physical and chemical characteristics.
Uniqueness: 2,4,5-Trifluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQEUPEGKJFCW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420766 | |
Record name | 2,4,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694511-56-3, 247170-17-8 | |
Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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